Acetyl-PHF5 amide
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Overview
Description
Acetyl-PHF5 amide is an amyloidogenic protein tau peptide. This compound is known for its ability to polymerize into filamentous structures, which are significant in the study of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-PHF5 amide typically involves the amidation of esters with sodium amidoboranes (NaNHRBH3, R = H, Me) at room temperature without the use of catalysts or other reagents. This method is rapid, chemoselective, and features quantitative conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of electrosynthesis, which is a greener and more sustainable method for the preparation of amides .
Chemical Reactions Analysis
Types of Reactions
Acetyl-PHF5 amide undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include sodium amidoboranes and esters. The reactions are typically carried out at room temperature and do not require catalysts .
Major Products Formed
The major products formed from these reactions are primary and secondary amides, which are significant in various applications in medicine, biochemistry, and materials science .
Scientific Research Applications
Acetyl-PHF5 amide has several scientific research applications, including:
Chemistry: Used in the study of amide bond formation and polymerization processes.
Biology: Significant in the study of protein aggregation and neurodegenerative diseases.
Medicine: Potential therapeutic applications in the treatment of diseases involving protein aggregation.
Industry: Used in the development of materials with specific polymerization properties .
Mechanism of Action
Acetyl-PHF5 amide exerts its effects by polymerizing into filamentous structures. This polymerization process is influenced by the solvent in which the peptides are dissolved. The compound targets neuronal signaling pathways and tau proteins, which are crucial in the study of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
- N-Acylphenylalanine
- N-Acyltyrosine
- N-Acyltryptophan
- N-Acylhistidine
Uniqueness
Acetyl-PHF5 amide is unique due to its specific ability to polymerize into filamentous structures, which is not commonly observed in other similar compounds. This property makes it particularly valuable in the study of protein aggregation and neurodegenerative diseases .
Properties
Molecular Formula |
C33H54N8O8 |
---|---|
Molecular Weight |
690.8 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C33H54N8O8/c1-6-19(4)28(41-30(46)24(37-20(5)42)14-15-26(35)44)33(49)40-27(18(2)3)32(48)39-25(17-21-10-12-22(43)13-11-21)31(47)38-23(29(36)45)9-7-8-16-34/h10-13,18-19,23-25,27-28,43H,6-9,14-17,34H2,1-5H3,(H2,35,44)(H2,36,45)(H,37,42)(H,38,47)(H,39,48)(H,40,49)(H,41,46)/t19-,23-,24-,25-,27-,28-/m0/s1 |
InChI Key |
SPIIXBKBWNHCRE-ORJWZPQUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C |
Origin of Product |
United States |
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